Serdexmethylphenidate

Pharmacokinetics ADHD Prodrug

Serdexmethylphenidate (SDX) is a novel prodrug of d-methylphenidate (d-MPH) designed for extended-release delivery in the treatment of attention-deficit/hyperactivity disorder (ADHD). Chemically distinct with molecular formula C25H29N3O8 and molecular weight 499.5 g/mol, SDX is pharmacologically inactive until converted in vivo to d-MPH, which then functions as a norepinephrine-dopamine reuptake inhibitor.

Molecular Formula C25H29N3O8
Molecular Weight 499.5 g/mol
CAS No. 1996626-29-9
Cat. No. B610792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerdexmethylphenidate
CAS1996626-29-9
SynonymsSerdexmethylphenidate
Molecular FormulaC25H29N3O8
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1
InChIKeyUBZPNQRBUOBBLN-PWRODBHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Serdexmethylphenidate (CAS 1996626-29-9): Procurement-Focused Profile of the Novel d-MPH Prodrug


Serdexmethylphenidate (SDX) is a novel prodrug of d-methylphenidate (d-MPH) designed for extended-release delivery in the treatment of attention-deficit/hyperactivity disorder (ADHD) [1]. Chemically distinct with molecular formula C25H29N3O8 and molecular weight 499.5 g/mol, SDX is pharmacologically inactive until converted in vivo to d-MPH, which then functions as a norepinephrine-dopamine reuptake inhibitor [2][3]. Unlike conventional methylphenidate formulations, SDX is not approved as a monotherapy; it is exclusively marketed in a fixed-dose combination with immediate-release d-MPH under the brand name AZSTARYS™, which received FDA approval in March 2021 for patients aged six years and older [4]. This combination product represents the only globally approved ADHD therapeutic pairing a prodrug with its active metabolite in a single capsule formulation [5].

Why Serdexmethylphenidate Procurement Cannot Be Substituted with Generic Dexmethylphenidate or Other Stimulants


Generic substitution between serdexmethylphenidate (SDX) and conventional d-methylphenidate (d-MPH) formulations is pharmacokinetically and clinically unsound due to fundamentally different absorption, conversion, and plasma concentration-time profiles. SDX is a prodrug requiring enzymatic cleavage in the lower gastrointestinal tract to release active d-MPH, resulting in a Tmax of approximately 8 hours when administered alone, compared to approximately 2 hours for immediate-release d-MPH [1]. The combination product AZSTARYS™ leverages this delayed conversion to achieve a biphasic release profile—immediate symptom relief from the co-formulated d-MPH followed by sustained coverage from SDX-derived d-MPH—yielding a distinct pharmacodynamic pattern unattainable with generic d-MPH extended-release formulations [2]. Furthermore, SDX confers a differentiated abuse liability profile: human abuse potential studies demonstrate significantly lower subjective drug liking scores for SDX versus d-MPH across oral, intranasal, and intravenous routes of administration [3]. These combined pharmacokinetic and abuse-deterrent properties establish SDX-containing formulations as a distinct therapeutic entity with procurement specifications that cannot be met through generic substitution.

Quantitative Differentiation Evidence for Serdexmethylphenidate: Head-to-Head and Comparative Data


Pharmacokinetic Differentiation: SDX/d-MPH vs. Dexmethylphenidate Extended-Release

Following single-dose administration of AZSTARYS (52.3 mg SDX/10.4 mg d-MPH) compared to dexmethylphenidate hydrochloride extended-release (ER) capsule (40 mg) in healthy volunteers, AZSTARYS produced a 50% lower Cmax (14.0 ng/mL vs. 28.2 ng/mL) and 25% lower total exposure (AUC 186 vs. 248 h*ng/mL) of d-MPH [1]. This indicates that SDX delivers a more gradual plasma concentration profile of active d-MPH relative to standard ER formulations.

Pharmacokinetics ADHD Prodrug

Abuse Potential Differentiation: SDX vs. d-MPH Across Routes of Administration

In a randomized, double-blind, placebo- and active-controlled crossover study in recreational drug users, serdexmethylphenidate (SDX) demonstrated significantly lower maximum Drug Liking (Emax) scores compared to d-methylphenidate (d-MPH) across all tested routes of administration [1]. Specifically, intranasal d-MPH produced Emax of 93.2 versus 71.0 for intranasal SDX (p < 0.0001); intravenous d-MPH produced Emax of 84.3 versus 56.6 for IV SDX (p = 0.001); and oral extended-release d-MPH (80 mg) produced Emax of 81.5 versus 62.8 for oral SDX 120 mg (p < 0.001) [1].

Abuse Liability Controlled Substance Prodrug

Half-Life and Duration of Effect: SDX/d-MPH Combination vs. Immediate-Release d-MPH

Following a single 52.3 mg/10.4 mg dose of AZSTARYS in healthy adults, the mean plasma terminal elimination half-life of dexmethylphenidate (derived from both the SDX prodrug and immediate-release d-MPH components) was approximately 11.7 hours, whereas the half-life of the SDX prodrug itself was approximately 5.7 hours [1]. In contrast, immediate-release d-MPH formulations typically exhibit a half-life of approximately 2-3 hours, necessitating multiple daily doses for full-day coverage.

Pharmacokinetics Half-Life ADHD

Dose Proportionality and Linearity: Predictable Titration Profile

In a crossover study of 23 healthy volunteers, SDX/d-MPH demonstrated dose-proportional pharmacokinetics across three dosage strengths (26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg) [1]. Mean Cmax values for d-MPH were 7.1 ± 2.1, 9.8 ± 2.8, and 13.8 ± 3.8 ng/mL, respectively; mean AUC0-last values were 97.2 ± 28.8, 142.5 ± 41.2, and 199.8 ± 57.2 h*ng/mL, respectively [1]. Power model regression analysis confirmed that Cmax and AUC0-inf increased proportionally with dose escalation [1]. Steady state for d-MPH was approached by the third once-daily dose, with no accumulation of the SDX prodrug observed [1].

Dose Proportionality Pharmacokinetics Titration

Regulatory and Intellectual Property Differentiation: NCE Status and Patent Exclusivity

Serdexmethylphenidate (SDX) has been granted New Chemical Entity (NCE) status by the U.S. FDA, which provides five years of market exclusivity expiring on May 7, 2026 [1]. Six U.S. patents covering SDX composition of matter and methods of use are listed in the FDA Orange Book, with expiration dates extending to December 9, 2037, subject to potential patent term extension [1]. This regulatory and intellectual property framework precludes generic competition during the exclusivity period, distinguishing SDX from off-patent d-MPH formulations.

Intellectual Property NCE Patents

High-Value Research and Clinical Application Scenarios for Serdexmethylphenidate


Pediatric ADHD Clinical Trials Requiring Once-Daily Dosing with Abuse-Deterrent Properties

SDX/d-MPH combination (AZSTARYS) is optimally suited for pediatric ADHD clinical trials where once-daily dosing is mandated by protocol and where minimizing abuse/diversion risk is a study objective. The dose-proportional pharmacokinetics demonstrated across the 26.1/5.2 mg to 52.3/10.4 mg range support flexible titration within pediatric populations, while the significantly lower abuse potential (validated via head-to-head human abuse liability studies showing reduced Drug Liking Emax scores compared to d-MPH) [1] provides an additional safety layer for trials conducted in community or school-based settings. The ongoing Phase 4 trial (NCT05685732) in children aged 4-12 years exemplifies this application, with cohorts stratified by age and dose-optimization protocols [2].

Comparative Effectiveness Research Evaluating Prodrug-Based vs. Standard Stimulant Formulations

SDX serves as an ideal candidate for comparative effectiveness research examining prodrug-based ADHD pharmacotherapy versus conventional extended-release stimulant formulations. The direct head-to-head pharmacokinetic data showing that AZSTARYS produces 50% lower Cmax of active d-MPH compared to dexmethylphenidate HCl ER capsules (14.0 ng/mL vs. 28.2 ng/mL) [1] provides a quantifiable baseline for investigating whether this reduced peak concentration translates to improved tolerability outcomes. Additionally, the 11.7-hour half-life of d-MPH derived from the SDX/d-MPH combination enables once-daily administration with full-day coverage, a key variable in adherence and real-world effectiveness studies comparing methylphenidate-based versus amphetamine-based ADHD treatments.

Abuse Liability and Controlled Substance Scheduling Research

The robust human abuse potential dataset for SDX—demonstrating significantly lower Drug Liking Emax scores across oral, intranasal, and intravenous routes compared to d-MPH [1]—makes this compound a valuable reference standard for abuse liability research. The DEA's classification of SDX as Schedule IV (versus Schedule II for d-MPH) [1] establishes a regulatory precedent that can inform comparative scheduling evaluations of novel stimulant prodrugs. Research programs investigating abuse-deterrent formulation technologies or prodrug design strategies for reducing misuse potential may utilize SDX's abuse liability profile as a benchmark comparator.

Global Regulatory and Market Access Planning for ADHD Therapeutics

SDX's NCE status and Orange Book patent exclusivity through at least 2026, with additional composition of matter patents extending to 2032-2037 [1], position it as a case study for pharmaceutical market access and lifecycle management strategies. Organizations engaged in ADHD therapeutic development or procurement can utilize SDX's regulatory and intellectual property framework to model market exclusivity windows, forecast generic entry timelines, and develop competitive sourcing strategies. The recent acceptance of the SDX/d-MPH combination (AK0901) for priority review by China's NMPA [2] further demonstrates the global regulatory trajectory for this prodrug platform.

Technical Documentation Hub

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